Raloxifene 4-Monomethyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de A-216546 implica la condensación de 1,3-benzodioxol-5-carbaldehído con nitrometileno en presencia de acetato de amonio en ácido acético para formar nitroestireno . Este intermedio se condensa luego con 2-(4-metoxibenzoil)acetato de etilo para formar el producto deseado. Los métodos de producción industrial para A-216546 no están ampliamente documentados, pero la síntesis generalmente implica técnicas estándar de síntesis orgánica y métodos de purificación.

Análisis De Reacciones Químicas

A-216546 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidrógeno gaseoso con un catalizador de paladio y reactivos de sustitución como los halógenos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Raloxifene 4-Monomethyl Ether exhibits selective estrogen receptor modulator (SERM) activity, which allows it to bind to estrogen receptors with varying affinities. This compound has been shown to inhibit the proliferation of estrogen-dependent cancers, particularly breast cancer cell lines such as MCF-7, making it a candidate for further investigation in oncology .

Drug Formulation and Bioavailability Enhancement

The poor oral bioavailability of Raloxifene (less than 2%) has prompted researchers to explore formulations that enhance its absorption and efficacy. Notable studies include:

- Nanostructured Lipid Carriers (NLCs) : A study developed NLCs for Raloxifene, significantly enhancing its oral bioavailability by 3.19-fold compared to conventional formulations. The optimized NLCs demonstrated favorable particle characteristics and stability over time .

- Nanofibrous Buccal Films : Another innovative approach involved the creation of core-sheath nanofibers loaded with Raloxifene. This formulation showed a 2.29-fold increase in relative bioavailability when administered buccally compared to oral dispersions. The large surface area of the nanofibers facilitated better contact with the buccal mucosa, improving drug absorption and minimizing first-pass metabolism .

Analytical Applications

This compound is also utilized in analytical chemistry, particularly in method development and validation for drug formulation studies. It serves as a working standard for Abbreviated New Drug Applications (ANDA) to the FDA, ensuring compliance with regulatory standards .

Toxicity Studies

In addition to its therapeutic potential, this compound is used in toxicity studies related to drug formulation. Understanding the safety profile of this compound is crucial for its application in clinical settings .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

Mecanismo De Acción

A-216546 ejerce sus efectos mediante la unión selectiva al receptor de endotelina ETA, bloqueando la acción de la endotelina-1 . Esta inhibición evita la liberación de ácido araquidónico inducida por endotelina-1 y la hidrólisis de fosfatidilinositol, lo que lleva a una reducción de la vasoconstricción y otros efectos mediados por endotelina-1 . Los objetivos moleculares involucrados incluyen el receptor de endotelina ETA y las vías de señalización asociadas.

Comparación Con Compuestos Similares

A-216546 es único debido a su alta selectividad y potencia para el receptor de endotelina ETA. Los compuestos similares incluyen:

Bosentan: Un antagonista dual del receptor de endotelina con menos selectividad para el receptor ETA.

Ambrisentan: Otro antagonista selectivo del receptor de endotelina ETA pero con diferentes propiedades farmacocinéticas.

Macitentan: Un antagonista dual del receptor de endotelina con una vida media más larga en comparación con A-216546.

Estos compuestos difieren en su selectividad, potencia y perfiles farmacocinéticos, lo que hace que A-216546 sea una herramienta valiosa en la investigación centrada en los procesos mediados por el receptor de endotelina ETA .

Actividad Biológica

Raloxifene 4-Monomethyl Ether (also known as Compound 37) is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the prevention of osteoporosis and breast cancer in postmenopausal women. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, pharmacokinetics, and potential therapeutic applications.

This compound primarily targets the estrogen receptor α (ERα) . This receptor is crucial for mediating estrogen's effects on various tissues, including breast and bone. The compound acts as an antagonist at ERα, inhibiting estrogen's proliferative effects in breast tissue while exerting estrogen-like effects in bone tissue, which is beneficial for maintaining bone density.

Biochemical Pathways

The interaction of this compound with ERα leads to several downstream effects:

- Inhibition of Cell Proliferation : It effectively suppresses the proliferation of MCF-7 cells, a widely studied breast cancer cell line. This inhibition is crucial for its potential use in breast cancer therapy .

- Modulation of Gene Expression : Binding to ERα induces conformational changes that allow the receptor to interact with specific DNA sequences known as estrogen response elements (EREs), leading to altered expression of genes involved in cell growth and apoptosis .

Pharmacokinetics

Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation in the liver and intestines. The pharmacokinetic profile indicates:

- Bioavailability : The absolute bioavailability of Raloxifene is approximately 2%, necessitating careful formulation for effective delivery.

- Half-life : The average plasma elimination half-life ranges from 27 to 32 hours, allowing for sustained therapeutic levels with appropriate dosing regimens .

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibits MCF-7 cell proliferation, with IC50 values indicating potent anti-proliferative effects at low concentrations (around 5 µM) .

- Transdermal Delivery Systems : Research has explored transdermal formulations to enhance the bioavailability and adherence to treatment regimens. A study developed a polymer-based transdermal system that successfully delivered Raloxifene over a week, achieving target flux rates that exceeded expectations .

- Antiviral Properties : Recent investigations have also uncovered potential antiviral activities against SARS-CoV-2. Raloxifene demonstrated dose-dependent inhibition of viral replication in Vero E6 cells, with significant reductions in viral titers observed at concentrations as low as 5 µM .

Table 1: Summary of Biological Activity

| Activity Type | Effect | Concentration (µM) | Reference |

|---|---|---|---|

| Anticancer (MCF-7 cells) | Inhibition of proliferation | 5 - 15 | |

| Antiviral (SARS-CoV-2) | Inhibition of replication | 5 - 15 | |

| Transdermal delivery | Sustained release | N/A |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~2% |

| Half-life | 27 - 32 hours |

| Primary Metabolism | Glucuronidation |

Propiedades

IUPAC Name |

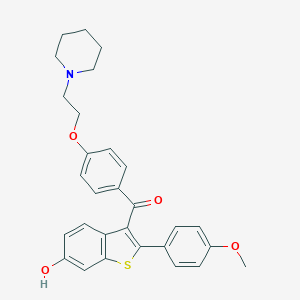

[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDULJACWWWFGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.